molecular formula C12H8FN3O3S B3035910 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile CAS No. 338774-49-5

6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile

Cat. No.: B3035910
CAS No.: 338774-49-5
M. Wt: 293.28 g/mol
InChI Key: VLYCSYJSOFIBIL-UHFFFAOYSA-N
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Description

6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl sulfonyl group, a hydroxyl group, and a nitrile group attached to a nicotinonitrile core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.

    Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group is introduced via a sulfonylation reaction using a fluorophenyl sulfonyl chloride reagent.

    Amination and Hydroxylation: The amino and hydroxyl groups are introduced through subsequent amination and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. For example, the fluorophenyl sulfonyl group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Shares the fluorophenyl and nitrile groups but differs in the core structure.

    2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: Contains a fluorophenyl group and an indole core, showing different biological activities.

Uniqueness

6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

6-amino-5-(4-fluorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S/c13-8-1-3-9(4-2-8)20(18,19)10-5-7(6-14)12(17)16-11(10)15/h1-5H,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYCSYJSOFIBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140384
Record name 6-Amino-5-[(4-fluorophenyl)sulfonyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338774-49-5
Record name 6-Amino-5-[(4-fluorophenyl)sulfonyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338774-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-[(4-fluorophenyl)sulfonyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile
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6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile
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6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile
Reactant of Route 6
6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile

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